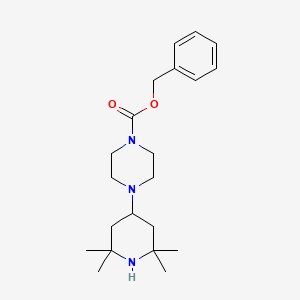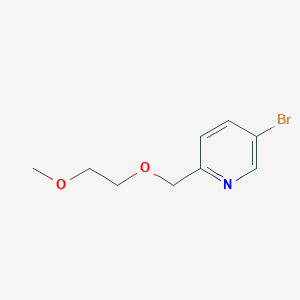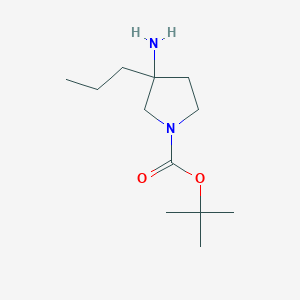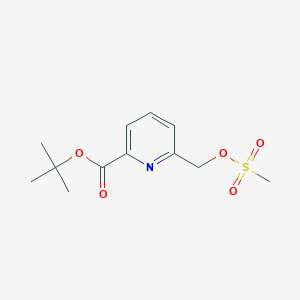
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butyl ester group at the 2-position of the pyridine ring and a methylsulfonyloxymethyl group at the 6-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl pyridine-2-carboxylate.
Methylsulfonylation: The methylsulfonyloxymethyl group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This involves the use of a methylsulfonyl chloride reagent and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of pyridine-2-carboxylic acid with tert-butyl alcohol using industrial reactors.
Continuous Flow Methylsulfonylation: The methylsulfonylation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyloxymethyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyloxymethyl group, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: Pyridine-2-carboxylic acid derivatives.
Oxidation: Sulfone derivatives.
Applications De Recherche Scientifique
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester and methylsulfonyloxymethyl groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct reactivity and potential biological activity
Propriétés
Formule moléculaire |
C12H17NO5S |
|---|---|
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)10-7-5-6-9(13-10)8-17-19(4,15)16/h5-7H,8H2,1-4H3 |
Clé InChI |
XNZTXEWYXUHIAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC(=N1)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


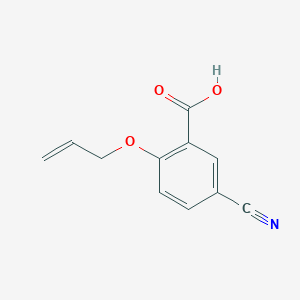
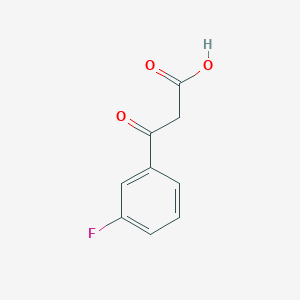
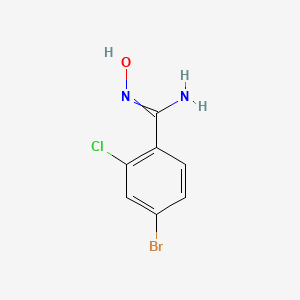
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
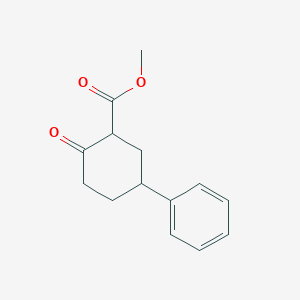
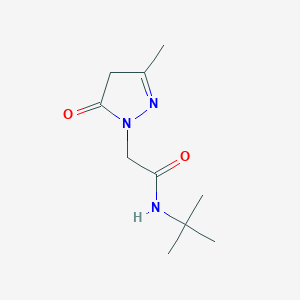

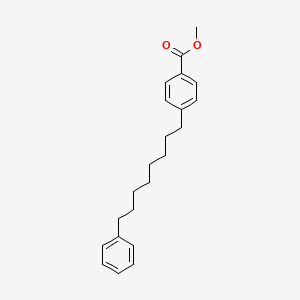
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
